

# Investigating Ecopipam Hydrobromide in CNS Disorders: A Technical Guide

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## Compound of Interest

Compound Name: *Ecopipam hydrobromide*

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## Abstract

**Ecopipam hydrobromide** (SCH-39166) is a first-in-class, selective antagonist of the dopamine D1 and D5 receptors currently under investigation for the treatment of various central nervous system (CNS) disorders. Unlike existing antipsychotic medications that primarily target D2 receptors, ecopipam's unique mechanism of action offers a promising alternative with a potentially different side-effect profile. This technical guide provides an in-depth overview of ecopipam, summarizing its mechanism of action, key clinical trial data, and detailed experimental protocols relevant to its study.

## Introduction

Dopamine is a critical neurotransmitter involved in regulating motor control, motivation, reward, and cognitive functions.[1] Its effects are mediated through two families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] Dysregulation of the dopaminergic system is implicated in the pathophysiology of several CNS disorders, including Tourette syndrome and Lesch-Nyhan disease.[3][4]

Ecopipam is a selective antagonist of D1 and D5 receptors, with  $K_i$  values of 1.2 nM and 2.0 nM, respectively.[5] It exhibits over 40-fold selectivity for D1/D5 receptors compared to D2, D4, 5-HT, and  $\alpha_2a$  receptors.[5] This selectivity may contribute to a reduced risk of extrapyramidal symptoms and other side effects commonly associated with D2 receptor antagonists.[6]

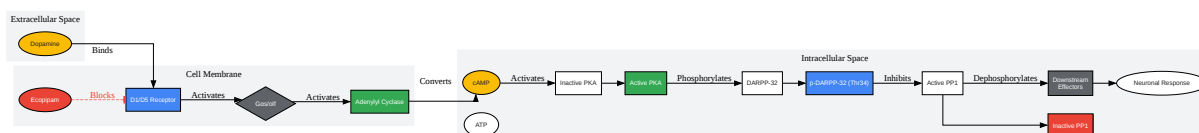
Ecopipam is orally active, crosses the blood-brain barrier, and has an elimination half-life of approximately 10 hours.[6]

## Mechanism of Action: D1 Receptor Antagonism

Ecopipam exerts its therapeutic effects by blocking the signaling cascade initiated by dopamine binding to D1 and D5 receptors. These receptors are coupled to the G $\alpha$ s/olf G-protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3][7] cAMP, in turn, activates protein kinase A (PKA).[2][3]

One of the key downstream targets of PKA in dopaminergic signaling is the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[8] Phosphorylation of DARPP-32 at threonine-34 by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP1).[8][9] The inhibition of PP1 leads to an increased phosphorylation state of numerous downstream effector proteins, thereby modulating neuronal excitability and gene expression.

By blocking the D1/D5 receptors, ecopipam prevents the dopamine-induced activation of this signaling pathway, leading to a reduction in the downstream effects mediated by PKA and phosphorylated DARPP-32.



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**Figure 1:** Ecopipam's Mechanism of Action on the D1/D5 Receptor Signaling Pathway.

## Clinical Trial Data

Ecopipam has been investigated in clinical trials for Tourette syndrome and Lesch-Nyhan disease. The following tables summarize the key quantitative findings from these studies.

### Tourette Syndrome

Study	Phase	N	Population	Design	Primary Endpoint	Key Results	Adverse Events (Most Common)	Reference(s)
D1AMOND (NCT05615220)	3	216 (167 pediatric, 49 adult)	Children, adolescents, and adults with Tourette Syndrome	Open-label stabilization followed by a 12-week double-blind, placebo-controlled, randomized withdrawal	Time to relapse in pediatric patients	Relapse Rate: Ecopipam: 41.9%, Placebo: 68.1% (HR: 0.5, p=0.0084)	Somnolence (10.2%), Insomnia (7.4%), Anxiety (6.0%), Fatigue (5.6%), Headache (5.1%)	<a href="#">[10]</a>
Phase 2b	2b	153	Children and adolescents (6 to <18 years) with Tourette Syndrome	12-week, multicenter, randomized, double-blind, placebo-controlled	Mean change from baseline in Yale Global Tic Severity Scale-Total Tic	Significant reduction in YGTSS-TTS with ecopipam vs. placebo (least squares	Headache (15.8%), Insomnia (14.5%), Fatigue (7.9%), Somnolence	<a href="#">[11]</a>

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	p=0.01)	

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## Lesch-Nyhan Disease

Study	Phase	N	Population	Design	Primary Endpoint	Key Results	Adverse Events (Most Common)	Reference(s)
Dose-Escalation Study	N/A	5	Patients with Lesch-Nyhan Disease	Dose-escalation	Safety and tolerability	Ecopipam was well-tolerated. Exploratory measures suggested a reduction in self-injurious behavior (SIB).	Sedation (dose-limiting)	<a href="#">[12]</a>
Crossover Trial	N/A	10	Patients with Lesch-Nyhan Disease	Double-blind, three-period, crossover	Efficacy and safety	Terminated early due to side effects with a single large dose. Appeared to	Unanticipated side effects related to a single large dose without titration	<a href="#">[3]</a>

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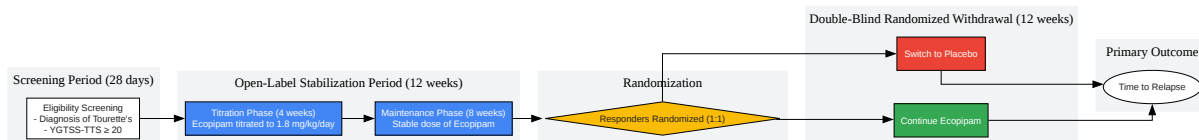
## Experimental Protocols

### Clinical Trial Protocol: Phase 3 Tourette Syndrome Study (NCT05615220)

This protocol is a summary of the design for the D1AMOND study.[\[6\]](#)[\[7\]](#)

**Objective:** To evaluate the maintenance of efficacy, safety, and tolerability of ecopipam in children, adolescents, and adults with Tourette's Disorder.

**Study Design:** A multicenter, open-label stabilization period followed by a double-blind, placebo-controlled, randomized withdrawal period.



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**Figure 2:** Workflow of the Phase 3 Ecopipam Clinical Trial in Tourette Syndrome.

**Inclusion Criteria:**

- Diagnosis of Tourette's Disorder based on DSM-5 criteria.
- Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) of  $\geq 20$  at screening and baseline.
- Age  $\geq 6$  years.

**Exclusion Criteria:**

- History of psychosis or bipolar disorder.
- Significant unstable medical illness.
- Use of prohibited medications.

**Treatment:**

- Open-Label Stabilization Period (12 weeks): All eligible subjects receive ecopipam, titrated over 4 weeks to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.
- Double-Blind Randomized Withdrawal Period (12 weeks): Subjects who demonstrate a clinically meaningful response ( $\geq 25\%$  improvement in YGTSS-TTS) are randomized 1:1 to



either continue ecopipam or switch to placebo.

#### Endpoints:

- Primary: Time to relapse in pediatric participants ( $\geq 6$  to  $< 18$  years). Relapse is defined as a  $\geq 50\%$  loss of the YGTSS-TTS improvement from baseline to week 12, initiation of rescue medication, or hospitalization for Tourette's.
- Secondary: Time to relapse in the overall population (pediatric and adult).

#### Statistical Analysis:

- The primary efficacy analysis utilizes a log-rank test to compare the time to relapse between the ecopipam and placebo groups in the modified intent-to-treat (mITT) population.[\[13\]](#)
- The hazard ratio and its 95% confidence interval are estimated using a Cox proportional hazards model.
- Sensitivity analyses are planned to assess the robustness of the primary endpoint results.

## Dopamine D1 Receptor Competitive Binding Assay Protocol

This protocol is a representative method for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., ecopipam) for the dopamine D1 receptor.[\[14\]](#)  
[\[15\]](#)[\[16\]](#)

#### Materials:

- Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [ $^3\text{H}$ ]-SCH23390 (a selective D1 antagonist).
- Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10  $\mu\text{M}$  SCH23390).
- Test Compound: **Ecopipam hydrobromide**.

- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4.
- Scintillation Cocktail.
- 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
- Microplate scintillation counter.

#### Procedure:

- Membrane Preparation:
  - Culture cells expressing the D1 receptor to confluency.
  - Harvest cells and homogenize in ice-cold lysis buffer.
  - Centrifuge the homogenate to pellet the cell membranes.
  - Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
- Assay Setup:
  - In a 96-well plate, add the following to each well in triplicate:
    - Total Binding: 50 µL of assay buffer.
    - Non-specific Binding: 50 µL of non-specific binding control.
    - Test Compound: 50 µL of varying concentrations of ecopipam.
  - Add 50 µL of [<sup>3</sup>H]-SCH23390 to all wells at a concentration near its K<sub>d</sub> (e.g., 0.5-1.0 nM).
  - Add 100 µL of the prepared cell membrane suspension to all wells to initiate the binding reaction.
- Incubation:

- Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
- Filtration and Washing:
  - Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
  - Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting:
  - Dry the filter plate.
  - Add scintillation cocktail to each well.
  - Count the radioactivity in each well using a microplate scintillation counter.

#### Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the  $K_i$  (inhibition constant) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Pharmacokinetics and Metabolism

A study in healthy male subjects who received a single dose of [14C]-ecopipam provided insights into its absorption, metabolism, and excretion.<sup>[2]</sup>

- Absorption: Ecopipam is orally active.<sup>[6]</sup>
- Metabolism: The primary metabolic pathway for ecopipam is direct glucuronidation.<sup>[2]</sup> A smaller fraction is metabolized to an active metabolite, EBS-101-40853.<sup>[2]</sup>

- Excretion: The majority of the administered radioactivity (83%) was recovered in the urine, with less than 1% as unchanged ecopipam or its active metabolite.[2] Approximately 8% of the radioactivity was recovered in the feces, with 6% as unchanged ecopipam.[2]
- Half-life: The geometric mean elimination half-life of ecopipam in plasma was 17.3 hours.[2]

## Conclusion

**Ecopipam hydrobromide** represents a novel therapeutic approach for CNS disorders characterized by dopaminergic dysregulation. Its selective antagonism of D1/D5 receptors offers a distinct mechanism of action compared to currently available treatments. Clinical trials in Tourette syndrome have demonstrated its efficacy in reducing tics with a favorable safety profile. While research in Lesch-Nyhan disease is less conclusive, it suggests a potential benefit in reducing self-injurious behaviors. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of ecopipam. Continued research is warranted to fully elucidate its therapeutic potential and long-term safety in various patient populations.

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